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Introduction
Sha-68, chemically known as 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-

carboxylic acid 4-fluoro-benzylamide, is a selective antagonist for the Neuropeptide S receptor

(NPSR).[1][2][3] Neuropeptide S (NPS) and its receptor are involved in modulating various

physiological and behavioral processes, including arousal, anxiety, and locomotion.[1][2][4]

Sha-68 serves as a valuable research tool for investigating the in vivo functions of the NPS

system by blocking the effects of NPS.[2][4] These application notes provide an overview of the

recommended dosages and protocols for utilizing Sha-68 in behavioral studies in mice.

Mechanism of Action
Sha-68 functions as a competitive antagonist at the Neuropeptide S receptor (NPSR).[4][5]

NPS binding to NPSR typically leads to the mobilization of intracellular calcium (Ca2+) and an

increase in cyclic AMP (cAMP), resulting in heightened neuronal excitability.[1] Sha-68 blocks

this NPS-induced Ca2+ mobilization.[1][2] It has been shown to be selective for NPSR, with no

significant activity at other tested G protein-coupled receptors.[1][2]
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Figure 1: Simplified signaling pathway of NPSR and the inhibitory action of Sha-68.
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Quantitative Data Summary
The following tables summarize the key quantitative parameters for Sha-68 based on

published literature.

Table 1: In Vitro Activity of Sha-68

Parameter Species/Cell Line Value Reference

IC₅₀ (NPSR Asn¹⁰⁷) Human 22.0 nM [1][6]

IC₅₀ (NPSR Ile¹⁰⁷) Human 23.8 nM [1][6]

IC₅₀ (mouse NPSR)
Mouse (stable cell

line)
48.7 ± 14.7 nM [1]

| pA₂ value | Mouse NPSR expressing cells | 8.06 |[4][5] |

Table 2: Pharmacokinetic Parameters of Sha-68 in Mice

Administrat
ion Route

Dose
(mg/kg)

T₁/₂ (hours)
Cmax
(ng/mL)

Brain/Plasm
a Ratio

Reference

Intravenous
(i.v.)

1 0.74 - - [6]

Intraperitonea

l (i.p.)
2.5 0.43 - - [1][6]

Intraperitonea

l (i.p.)
5 -

~100

(plasma, 15

min)

~0.5 [1]

| Intraperitoneal (i.p.) | 50 | - | ~1000 (plasma, 15 min) | ~0.5 |[1] |

Table 3: Recommended Dosages for In Vivo Behavioral Studies in Mice
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Behavioral
Test

Mouse
Strain

Dose
(mg/kg)

Administrat
ion Route

Key
Findings

Reference

Locomotor
Activity

C57BL/6 5 i.p.

Did not
significantl
y block
NPS-
induced
hyperactivit
y.

[1]

Locomotor

Activity
C57BL/6 50 i.p.

Antagonized

NPS-induced

horizontal

and vertical

activity.

[1][2]

Locomotor

Activity
Not Specified 10-50 i.p.

Counteracted

stimulant

effects of

NPS but not

caffeine.

[4][5]

Righting

Reflex
Not Specified 10-50 i.p.

Fully

prevented the

arousal-

promoting

action of

NPS.

[4][5]

| Open Field | Not Specified | Not Specified | i.p. | Slightly reduced anxiolytic-like effects of

NPS. |[4][5] |

Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
This protocol is designed to evaluate the effect of Sha-68 on baseline and Neuropeptide S

(NPS)-induced locomotor activity in mice.
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Materials:

Sha-68

Vehicle solution (e.g., 10% Cremophor EL in saline)[1]

Neuropeptide S (NPS)

NPS vehicle (e.g., PBS with 0.1% BSA)[1]

Male C57BL/6 mice[1]

Open field arenas equipped with automated activity monitoring systems

Standard laboratory equipment (syringes, needles, etc.)

Procedure:

Animal Habituation: Place mice individually into the open field arenas and allow them to

habituate for at least 2 hours prior to any injections.[1]

Sha-68 Preparation: Dissolve Sha-68 in the vehicle solution to achieve the desired final

concentrations (e.g., for 5 mg/kg and 50 mg/kg doses).

Sha-68 Administration: Administer the prepared Sha-68 solution or vehicle via intraperitoneal

(i.p.) injection. A typical injection volume is 10 mL/kg.

NPS Administration: 10 minutes after the i.p. injection, administer NPS or its vehicle. For

central effects, intracerebroventricular (i.c.v.) injection is often used (e.g., 1 nmole NPS).[1]

Data Recording: Immediately after the second injection, record locomotor activity (horizontal

and vertical movements) for a period of at least 90 minutes.[1]

Data Analysis: Analyze the data by binning activity into time blocks (e.g., 5-minute intervals)

and calculating the cumulative activity. Compare treatment groups using appropriate

statistical methods (e.g., ANOVA followed by post-hoc tests).[1]
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Figure 2: Workflow for assessing the effect of Sha-68 on locomotor activity in mice.
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Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like
Behavior
This protocol assesses the anxiolytic or anxiogenic potential of Sha-68, or its ability to block

NPS-induced anxiolysis.

Materials:

Sha-68

Vehicle solution

Neuropeptide S (NPS) (if testing antagonism)

Elevated Plus Maze apparatus

Video tracking software

Appropriate mouse or rat strains[4]

Procedure:

Drug Preparation and Administration: Prepare and administer Sha-68 (e.g., 10-50 mg/kg,

i.p.) or vehicle at a set time before the test (e.g., 30 minutes). If testing antagonism,

administer NPS at the appropriate time point relative to the Sha-68 injection.

Test Procedure:

Place the animal in the center of the EPM, facing one of the open arms.

Allow the animal to freely explore the maze for a standard duration (e.g., 5 minutes).

Record the session using a video camera mounted above the maze.

Behavioral Scoring: Use video tracking software to score the following parameters:

Time spent in the open arms.
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Time spent in the closed arms.

Number of entries into the open arms.

Number of entries into the closed arms.

Total distance traveled.

Data Analysis: An increase in the time spent and entries into the open arms is indicative of

an anxiolytic-like effect. Compare the data between treatment groups using statistical tests

such as t-tests or ANOVA. It has been noted that Sha-68 can fully prevent the anxiolytic-like

effects of NPS in the rat EPM.[4][5]

Considerations and Limitations
Pharmacokinetics: Sha-68 has been noted to have poor pharmacokinetic properties, which

may limit its usefulness as a research tool.[4][5] The compound has a relatively short half-

life.[6]

Solubility: Sha-68 is a lipophilic compound.[1] Ensure appropriate vehicle solutions are used

for complete dissolution. Tocris Bioscience suggests solubility in DMSO and ethanol up to

100 mM.

Effects on Baseline Behavior: In most reported assays, Sha-68 did not produce any

significant behavioral effects when administered alone.[4][5] However, one study noted a

reduction in basal horizontal activity at a 50 mg/kg dose, although this was not statistically

significant across all treatment groups in that experiment.[1]

Species and Strain: The effects and optimal dosage may vary between different species

(mice vs. rats) and even between different mouse strains. Pilot studies are recommended to

determine the optimal dose for your specific experimental conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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